molecular formula C14H17NO5 B1607141 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde CAS No. 31438-76-3

3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde

Cat. No.: B1607141
CAS No.: 31438-76-3
M. Wt: 279.29 g/mol
InChI Key: BQTSMYCTOXDRPF-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde is an organic compound with the molecular formula C14H17NO6 It is characterized by the presence of a methoxy group, a morpholine ring, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and morpholine.

    Formation of the Intermediate: The first step involves the reaction of 3-methoxybenzaldehyde with an appropriate reagent to introduce the 2-oxo-ethoxy group. This can be achieved through an etherification reaction using ethylene glycol and an acid catalyst.

    Introduction of the Morpholine Ring: The intermediate product is then reacted with morpholine under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled addition of reagents and monitoring of reaction progress.

    Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzoic acid.

    Reduction: 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The morpholine ring and aldehyde group play crucial roles in these interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the methoxy group, morpholine ring, and aldehyde group makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-18-13-8-11(9-16)2-3-12(13)20-10-14(17)15-4-6-19-7-5-15/h2-3,8-9H,4-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTSMYCTOXDRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351073
Record name 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31438-76-3
Record name 3-Methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31438-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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